4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
Overview
Description
The compound “4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile” contains a piperazine ring, a trifluoromethyl group, and a benzonitrile group. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . The benzonitrile group consists of a benzene ring attached to a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the trifluoromethyl group, and the benzonitrile group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used to produce the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the benzonitrile group. The piperazine ring can act as a bidentate ligand in coordination chemistry . The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound . The benzonitrile group can undergo reactions typical of nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the benzonitrile group. For example, the trifluoromethyl group is highly electronegative, which could influence the polarity of the compound .Scientific Research Applications
Antiviral Activity
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has been explored for its antiviral properties. Specifically, its derivatives have shown significant activity against Hepatitis C Virus (HCV). A study by Jiang et al. (2020) demonstrated the compound's potential as an HCV entry inhibitor, offering promising results for single or combination therapeutic applications (Jiang et al., 2020).
Antimicrobial and Antifungal Activities
The compound has also been noted for its antimicrobial properties. Reddy et al. (2013) synthesized derivatives that exhibited significant antimicrobial activity against various pathogens (Reddy et al., 2013). Additionally, Patel et al. (2010) reported on s-Triazinyl piperazines with promising antimicrobial effects, further underscoring the compound's utility in this domain (Patel et al., 2010).
Cancer Treatment
Research has also delved into the use of this compound in cancer treatment. Zhang et al. (2013) explored a derivative that induced cell cycle arrest and apoptosis in cervical cancer cells, highlighting its potential in oncology (Zhang et al., 2013). Another study by Lv et al. (2019) evaluated its anti-bone cancer activity, showing promising results in this field as well (Lv et al., 2019).
PD-1/PD-L1 Inhibitors
The compound's derivatives have also been investigated as PD-1/PD-L1 inhibitors, which are important in immunotherapy. Narva et al. (2020) synthesized derivatives that showed potent inhibitory activity for PD-1/PD-L1 binding, offering potential avenues for cancer immunotherapy (Narva et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-7-10(2-1-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMVLTXVOAUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464867 | |
Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
262295-57-8 | |
Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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